L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-
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Overview
Description
The compound “L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-” is a complex peptide consisting of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like carbodiimides.
Coupling: the activated amino acid to the resin-bound peptide.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This can occur at the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Carbodiimides (e.g., DCC), HATU.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions.
Scientific Research Applications
The compound has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the sequence and structure of the peptide. For example, peptides containing arginine residues can interact with cell surface receptors, triggering intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Proline, L-threonyl-L-histidyl-L-arginyl-L-prolyl-L-prolyl-L-methionyl-L-tryptophyl-L-seryl-L-prolyl-L-valyl-L-tryptophyl- .
- L-cysteinyl-L-asparaginyl-L-prolyl-L-methionylglycyl-L-tyrosyl-L-threonyl-L-lysyl-L-a-glutamylglycyl-L-cysteine .
Uniqueness
The uniqueness of the compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure.
This detailed article provides a comprehensive overview of the compound “L-Proline,L-prolyl-L-histidyl-L-cysteinyl-L-valyl-L-prolyl-L-arginyl-L-a-aspartyl-L-leucyl-L-seryl-L-tryptophyl-L-leucyl-L-a-aspartyl-L-leucyl-L-a-glutamyl-L-alanyl-L-asparaginyl-L-methionyl-L-cysteinyl-L-leucyl-”
Properties
Molecular Formula |
C87H138N22O26S2 |
---|---|
Molecular Weight |
1972.3 g/mol |
IUPAC Name |
1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C87H138N22O26S2/c1-41(2)30-53(74(122)95-51(23-24-66(112)113)71(119)94-46(11)70(118)98-57(35-65(88)111)78(126)96-52(25-29-137-12)73(121)107-62(40-136)82(130)105-60(33-44(7)8)84(132)109-28-17-22-64(109)86(134)135)100-80(128)59(37-68(116)117)104-75(123)54(31-42(3)4)99-77(125)56(34-47-38-93-49-19-14-13-18-48(47)49)102-81(129)61(39-110)106-76(124)55(32-43(5)6)101-79(127)58(36-67(114)115)103-72(120)50(20-15-26-92-87(90)91)97-83(131)63-21-16-27-108(63)85(133)69(89)45(9)10/h13-14,18-19,38,41-46,50-64,69,93,110,136H,15-17,20-37,39-40,89H2,1-12H3,(H2,88,111)(H,94,119)(H,95,122)(H,96,126)(H,97,131)(H,98,118)(H,99,125)(H,100,128)(H,101,127)(H,102,129)(H,103,120)(H,104,123)(H,105,130)(H,106,124)(H,107,121)(H,112,113)(H,114,115)(H,116,117)(H,134,135)(H4,90,91,92) |
InChI Key |
HODZTNJLQXRIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C(C)C)N |
Origin of Product |
United States |
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